Cefotaxime sodium Cefotaxime sodium Cefotaxime Sodium is the sodium salt form of cefotaxime, a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Cefotaxime sodium binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, cefotaxime sodium is more active against gram-negative bacteria and less active against gram-positive bacteria.
Semisynthetic broad-spectrum cephalosporin.
Brand Name: Vulcanchem
CAS No.: 64485-93-4
VCID: VC21343765
InChI: InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14+;/m0./s1
SMILES: CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
Molecular Formula: C16H16N5NaO7S2
Molecular Weight: 477.5 g/mol

Cefotaxime sodium

CAS No.: 64485-93-4

Cat. No.: VC21343765

Molecular Formula: C16H16N5NaO7S2

Molecular Weight: 477.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefotaxime sodium - 64485-93-4

CAS No. 64485-93-4
Molecular Formula C16H16N5NaO7S2
Molecular Weight 477.5 g/mol
IUPAC Name sodium;(6R,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14+;/m0./s1
Standard InChI Key AZZMGZXNTDTSME-UAGKDTLGSA-M
Isomeric SMILES CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
Canonical SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
Appearance White Solid
Melting Point > 165°C

Pharmacokinetic Properties

Absorption and Distribution

The absorption profile of cefotaxime sodium varies significantly based on the route of administration. Following intramuscular injection, the drug demonstrates dose-dependent absorption with mean peak serum levels of 11.7 μg/ml after a 500-mg dose and 20.5 μg/ml following a 1,000-mg dose. These values illustrate a roughly proportional relationship between dose and peak serum concentration .

When administered via intravenous infusion over 30 minutes, a 1,000-mg dose produces substantially higher serum concentrations, with mean peak levels reaching 41.1 μg/ml. This represents approximately twice the concentration achieved with the same dose given intramuscularly, highlighting the impact of administration route on drug bioavailability .

The distribution characteristics of cefotaxime sodium reveal moderate tissue penetration. The apparent fractional volumes of distribution were determined to be 32 and 37 liters for the 500-mg and 1,000-mg intramuscular doses, respectively, with no statistically significant difference between these values. For intravenous administration, the apparent volume of distribution was calculated at 33 liters . These values suggest distribution beyond the plasma compartment into peripheral tissues.

Analytical studies of cefotaxime sodium have established important parameters for pharmaceutical quality control and research purposes. Spectrophotometric analysis has identified an absorption maximum at 233 nm, which serves as a reference wavelength for detection and quantification .

Validation studies have determined critical analytical parameters for cefotaxime sodium quantification methods. The limit of detection (LOD) has been established at 1.9 μg/ml, while the limit of quantification (LOQ) was determined to be 5.8 μg/ml . These values are essential for ensuring accurate measurement in both research and quality control settings.

Table 1: LOD and LOQ Values for Cefotaxime Sodium

ParameterValue
LOD1.9 μg/ml
LOQ5.8 μg/ml

The linearity of analytical response for cefotaxime sodium has been thoroughly validated across multiple concentration ranges. Calibration curves demonstrate strong linear relationships between concentration and analytical response, with consistent slope characteristics .

Accuracy studies for cefotaxime sodium analytical methods have shown excellent recovery rates across various concentration levels. At 50% addition levels (0.025 μg/ml of pure drug added to 0.05 μg/ml formulation), recovery rates ranged from 99.33% to 99.6%, with a mean of 99.463% and relative standard deviation of 0.165%. Similarly, at 100% addition levels, recovery rates of 99.7% and 99.6% were observed .

Table 2: Accuracy Studies for Cefotaxime Sodium

Level of addition (% pure drug)Conc. of drug in formulation (μg/ml)Conc. of pure drug (μg/ml)Total conc. of drug found (μg/ml)% Analytical recovery
50%0.050.0250.07599.46
50%0.050.0250.07599.33
50%0.050.0250.07599.60
100%0.050.050.10099.70
100%5.000.050.99699.60

These analytical validation parameters establish robust foundations for reliable quantification methods, ensuring accurate determination of cefotaxime sodium concentrations in pharmaceutical preparations and biological samples.

Clinical Applications and Dosage

Dosage Considerations

Clinical studies have evaluated cefotaxime sodium across a range of dosages, providing insights into appropriate therapeutic regimens. For single-agent therapy, doses have ranged from 0.4 g to 4.0 g. When combined with tazobactam sodium in a 6:1 ratio, doses ranging from 0.47 g to 4.68 g have been studied .

For intravenous administration, the typical practice involves dissolving the medication in 100 ml of 0.9% sodium chloride solution, administered as a 1-hour infusion. Multiple dosing regimens often utilize a twice-daily (every 12 hours) or three-times-daily (every 8 hours) schedule .

Table 3: Pharmacokinetic Parameters After Different Routes of Administration

Parameter500 mg IM1000 mg IM1000 mg IV (30 min infusion)
Mean Peak Serum Level (μg/ml)11.720.541.1
Half-life (h)1.21.31.13
Volume of Distribution (L)323733
Serum Clearance (ml/min per 1.73 m²)~315~315341
Renal Clearance (ml/min per 1.73 m²)--130

The relatively short half-life of cefotaxime sodium (approximately 1.1-1.3 hours) necessitates multiple daily doses to maintain therapeutic drug concentrations . Dosing frequencies in clinical studies have typically ranged from twice to three times daily, depending on the severity of infection and patient-specific factors.

Recent Research Developments

Combination Therapy Investigations

Recent research efforts have focused considerably on combination therapies involving cefotaxime sodium. The combination with tazobactam sodium in a 6:1 ratio has received particular attention, with comprehensive pharmacokinetic and safety evaluations conducted in Chinese healthy subjects .

This combination demonstrated linear pharmacokinetics across a range of 1.17–3.51 g (equivalent to 1.0–3.0 g cefotaxime sodium with 0.17–0.51 g tazobactam sodium). The rationale behind this combination lies in tazobactam's ability to inhibit certain beta-lactamase enzymes, potentially extending cefotaxime's efficacy against resistant bacteria .

Pharmacokinetic Advancements

Multiple-dose pharmacokinetic studies have provided valuable insights into the accumulation characteristics of cefotaxime sodium during repeated administration. Notably, plasma concentrations of cefotaxime reached steady state by day 6 of repeated administration, with no significant accumulation observed after multiple dosing .

Trough concentration measurements on consecutive days (days 6, 7, and 8) during multiple dosing showed no significant differences, further confirming the absence of meaningful drug accumulation with the tested dosing regimens .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator